molecular formula C6H3FINO2 B044790 1-Fluoro-2-iodo-3-nitrobenzene CAS No. 122455-36-1

1-Fluoro-2-iodo-3-nitrobenzene

Cat. No. B044790
M. Wt: 267 g/mol
InChI Key: XADPCRFTWLAXEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives, including compounds structurally related to 1-Fluoro-2-iodo-3-nitrobenzene, involves strategic functionalization of the benzene ring. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene can be synthesized with a high yield by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing a method that might be adaptable for synthesizing 1-Fluoro-2-iodo-3-nitrobenzene by modifying the halogen and nitro group positions (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is influenced by the electron-withdrawing and donating effects of substituents. For instance, studies on molecular recognition involving iodo and nitro groups indicate that the positioning of these groups affects the molecular interactions and, consequently, the crystal structure of the compounds. Such interactions may be crucial in determining the molecular structure of 1-Fluoro-2-iodo-3-nitrobenzene and its derivatives (Allen et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 1-Fluoro-2-iodo-3-nitrobenzene are significantly influenced by the presence of its functional groups. For example, the nitro group can undergo various reactions, including reduction and nucleophilic substitution, which are pivotal in synthesizing a wide range of compounds. The fluorine atom also adds to the compound's reactivity, providing unique sites for nucleophilic attack. Studies on related compounds, like the reactions of nitrobenzene derivatives with phenols in the presence of potassium carbonate, offer insights into the reactivity patterns that could be expected from 1-Fluoro-2-iodo-3-nitrobenzene (Khalfina & Vlasov, 2005).

Physical Properties Analysis

The physical properties of 1-Fluoro-2-iodo-3-nitrobenzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both electron-withdrawing and donating groups within the same molecule affects its polarity, solubility in different solvents, and thermal stability. Research on similar fluorinated nitrobenzene compounds provides valuable data on how these substituents influence the physical properties (Hudlický & Bell, 1974).

Chemical Properties Analysis

The chemical properties of 1-Fluoro-2-iodo-3-nitrobenzene, including acidity, basicity, and reactivity towards various chemical reagents, are shaped by the interplay of its substituents. The nitro group, for example, is a strong electron-withdrawing group that can increase the acidity of hydrogen atoms adjacent to it. Meanwhile, the fluorine atom can also influence the compound's reactivity through its electronegativity and ability to form hydrogen bonds. Studies on the interaction and reactivity of fluorinated compounds provide insights into the chemical behavior of 1-Fluoro-2-iodo-3-nitrobenzene (Libri et al., 2008).

Scientific Research Applications

  • Synthesis of 5-substituted pyrrolo [3,2- b ]pyridine amide and 3′-nitro-4-methylthiobiphenyl

    • Application : 1-Iodo-3-nitrobenzene, a compound similar to 1-Fluoro-2-iodo-3-nitrobenzene, is used in the synthesis of 5-substituted pyrrolo [3,2- b ]pyridine amide and 3′-nitro-4-methylthiobiphenyl .
    • Method : The exact method of application is not specified, but it involves a palladium (0) catalyzed cross-coupling reaction between heteroarylzinc iodide and unsaturated iodide .
    • Results : The outcomes of this application are not specified in the source .
  • Regiospecific silver-mediated fluorination of aryl silanes

    • Application : 1-Fluoro-3-nitrobenzene, a compound similar to 1-Fluoro-2-iodo-3-nitrobenzene, is used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes .
    • Method : The exact method of application is not specified, but it involves the use of silver to mediate the fluorination of aryl silanes .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H312, H315, H319, H335, indicating that it is harmful in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-fluoro-2-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADPCRFTWLAXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634027
Record name 1-Fluoro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-iodo-3-nitrobenzene

CAS RN

122455-36-1
Record name 1-Fluoro-2-iodo-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122455-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture consisting of 2-fluoro-6-nitrophenyl trifluoromethanesulfonate (62.0 g, 0.215 mol), lithium iodide (60 g, 0.451 mol) and 1-methyl-2-pyrrolidinone (400 mL) was heated with stirring at 130°-132° C. (oil bath temperature) for 18 hours. Upon cooling it was poured into water (1200 mL) and extracted with diethyl ether. The combined extracts were washed with 1N NaOH, water and with brine. The solution was dried (MgSO4), filtered, and concentrated in vacuo to give 27.0 g of the title compound as a brown-colored solid title compound (m.p. 54°-57° C.).
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

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